molecular formula C18H13BrN2O2S2 B2377055 N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide CAS No. 356571-90-9

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide

Cat. No.: B2377055
CAS No.: 356571-90-9
M. Wt: 433.34
InChI Key: PRKAZLWUZGJJJU-GDNBJRDFSA-N
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Description

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is often associated with significant biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide typically involves the following steps:

    Formation of the Thiazolidinone Core: The initial step involves the condensation of a 4-bromobenzaldehyde with a thiosemicarbazide to form a thiazolidinone intermediate. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid under reflux conditions.

    Introduction of the Phenylacetamide Group: The thiazolidinone intermediate is then reacted with phenylacetic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its thiazolidinone core.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide is primarily attributed to its ability to interact with biological macromolecules. The thiazolidinone core can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target protein, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties, these compounds share a similar core structure but differ in their substituents.

    Thiosemicarbazones: These compounds also contain a thiosemicarbazide moiety and are studied for their antiviral and anticancer activities.

Uniqueness

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide is unique due to its specific combination of a bromophenyl group and a phenylacetamide moiety, which may confer distinct biological activities not observed in other thiazolidinone derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Biological Activity

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazolidinone family, which has been recognized for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The following sections will detail its biological activity based on recent studies and findings.

Chemical Structure

The compound can be represented as follows:

N 5Z 5 4 bromophenyl methylidene 4 oxo 2 sulfanylidene 1 3 thiazolidin 3 yl 2 phenylacetamide\text{N 5Z 5 4 bromophenyl methylidene 4 oxo 2 sulfanylidene 1 3 thiazolidin 3 yl 2 phenylacetamide}

Antimicrobial Activity

Recent research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. In a study evaluating various thiazolidinone derivatives, it was found that compounds similar to this compound showed potent activity against a range of bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial efficacy of the compound was assessed using MIC and MBC values. For instance, derivatives with similar structures have shown MIC values ranging from 10.7 to 21.4 μmol/mL against various pathogens, indicating strong antibacterial activity . The MBC values were reported between 21.4 and 40.2 μmol/mL, confirming the bactericidal potential of these compounds.

The mechanism by which thiazolidinone derivatives exert their antimicrobial effects may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways. Specifically, compounds targeting the NS2B/NS3 protease in viruses have shown promise in antiviral applications . The presence of the thiazolidinone ring system contributes to the bioactivity by enhancing interaction with biological targets.

Case Studies

  • Antibacterial Activity Against Staphylococcus aureus : A study highlighted that certain thiazolidinone derivatives exhibited significant antibacterial effects against Staphylococcus aureus with MIC values as low as 16–32 mg/mL . This suggests that this compound may possess similar or enhanced activity.
  • Fungal Inhibition : Another investigation into related compounds revealed effective antifungal activity against Candida albicans and Aspergillus species, making them potential candidates for treating fungal infections .

Comparative Analysis of Biological Activity

Compound NameMIC (μmol/mL)MBC (μmol/mL)Target Pathogen
N-(substituted phenyl)-thiazolidinone10.7 - 21.421.4 - 40.2Various bacteria and fungi
N-[5Z]-thiazolidinone derivative16 - 32Not specifiedStaphylococcus aureus
Similar thiazolidinonesVariesVariesCandida albicans

Properties

IUPAC Name

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S2/c19-14-8-6-13(7-9-14)10-15-17(23)21(18(24)25-15)20-16(22)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,22)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKAZLWUZGJJJU-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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